Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine
Description
Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine is a sulfonamide derivative characterized by a dimethylamine group attached to a sulfamoyl moiety, which is further linked to a benzyl group substituted with a pyridin-2-yloxy group at the 3-position of the phenyl ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via sulfonamide-mediated interactions .
Properties
IUPAC Name |
2-[3-[(dimethylsulfamoylamino)methyl]phenoxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-17(2)21(18,19)16-11-12-6-5-7-13(10-12)20-14-8-3-4-9-15-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMROWDKRQKAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine typically involves multiple steps, starting with the preparation of the pyridin-2-yloxyphenyl intermediate. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch reactors, with careful control of temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
1.1. Sulfonamide Formation
The sulfamoyl group (–SO₂NH– ) is typically synthesized via nucleophilic substitution of sulfonic acid derivatives. For example:
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Method A : Reaction of sulfonic acid or its sodium salt with N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in water, followed by treatment with dimethylamine to introduce the dimethylamino group .
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Method B : Activation of sulfonyl fluorides using calcium triflimide as a Lewis acid, enabling nucleophilic addition with dimethylamine under mild conditions .
| Reagent | Role | Reaction Conditions | Yield |
|---|---|---|---|
| NCS, water | Chlorination agent | Room temperature, aqueous | Moderate |
| Calcium triflimide | Lewis acid activator | Room temperature, inert solvent | High |
1.2. Pyridin-2-yloxy Phenyl Ring Formation
The 3-(pyridin-2-yloxy)phenyl moiety suggests an aryl ether linkage. Common methods include:
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Ullmann Coupling : Copper-catalyzed coupling of phenolic hydroxyl groups with pyridine halides .
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Williamson Ether Synthesis : Alkylation of phenolates with pyridin-2-yl halides or sulfonates .
2.1. Sulfonamide Formation
The sulfonamide bond forms through nucleophilic attack of the amine on an activated sulfonate. For example:
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Activation : Sulfonic acid reacts with NCS to form a chlorosulfonyl intermediate.
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Nucleophilic Substitution : Dimethylamine attacks the electrophilic sulfur, displacing chloride .
2.2. Pyridin-2-yloxy Ether Formation
Aryl ether synthesis typically involves:
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Phenolic Activation : Formation of a phenolate via deprotonation.
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Electrophilic Coupling : Reaction with a pyridin-2-yl electrophile (e.g., pyridin-2-yl bromide) .
Biological and Functional Implications
The compound’s structural features suggest potential applications:
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Sulfamoyl Group : Common in enzyme inhibitors (e.g., carbonic anhydrase, dihydropteroate synthase) .
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Pyridin-2-yloxy Moiety : May act as a bioisostere for phenolic groups, enhancing lipophilicity or selectivity .
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Dimethylamino Substituent : Could modulate solubility or interact with biological targets (e.g., histamine receptors) .
Challenges and Considerations
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Regioselectivity : Control of ether formation at the 3-position of the phenyl ring.
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Stability : Potential hydrolysis of sulfonamide or ether bonds under acidic/basic conditions.
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Scalability : Use of transition metal catalysts (e.g., copper) may complicate large-scale synthesis.
Research Findings
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research indicates that compounds with sulfamoyl groups can inhibit key enzymes involved in cancer progression. For instance, the compound has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are implicated in tumor metabolism and survival pathways .
- Case Study: A study on related pyridine derivatives demonstrated their effectiveness against multidrug-resistant cancer cell lines by targeting metabolic pathways essential for cancer cell survival .
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Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity. Sulfamoyl derivatives have been linked to the inhibition of bacterial growth, particularly against Gram-positive pathogens .
- Data from recent evaluations indicate that modifications to the sulfamoyl group can enhance antimicrobial efficacy, making it a candidate for further development in antimicrobial therapies.
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Anti-inflammatory Effects
- Compounds similar to dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .
- A notable study highlighted the compound's ability to reduce inflammation in animal models, suggesting its utility in developing new anti-inflammatory drugs.
Data Tables
Case Studies
- Aurora Kinase Inhibitors
- Sulfamoyl Derivatives in Antibacterial Research
Mechanism of Action
The mechanism of action of Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311279-91-0) Key Differences: Replaces the pyridin-2-yloxy group with a trifluoromethyl group at the 5-position and an aminophenyl substituent at the 3-position. The absence of the sulfamoyl group reduces hydrogen-bonding capacity compared to the target compound . Molecular Weight: 281 g/mol.
- Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS 1354019-89-8) Key Differences: Features a diethylamine group connected via an ethyl chain to a trifluoromethyl-substituted pyridine. Impact: The ethyl chain introduces conformational flexibility, while the trifluoromethyl group enhances hydrophobicity. The lack of a sulfamoyl moiety reduces polar interactions . Molecular Weight: 261.29 g/mol.
Sulfur-Containing Functional Groups
Methyl 2-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylacetate
- Key Differences : Contains a sulfanyl (thioether) group instead of a sulfamoyl group, with pyrimidine and trifluoromethylpyridine substituents.
- Impact : The sulfanyl group is less polar than sulfamoyl, reducing solubility in aqueous environments. The pyrimidine core may alter binding specificity in biological systems .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Pyridin-2-yloxy Derivatives
tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine Key Differences: Replaces the phenyl-sulfamoyl group with a pyridopyrimidine core and fluorophenyl substituent.
Structural and Functional Analysis Table
Key Differentiators of the Target Compound
- Pyridin-2-yloxy vs. Pyridin-4-yloxy : The 2-position substitution on the pyridine ring in the target compound creates a distinct electronic environment compared to 4-substituted analogs (e.g., compounds in EP 1 926 722 B1) .
- Sulfamoyl Group : Unlike sulfanyl or ester-containing analogs, the sulfamoyl group enables strong hydrogen-bonding interactions, critical for targeting enzymes like kinases or carbonic anhydrases .
- Dimethylamine Substituent : Provides moderate basicity and steric effects, balancing solubility and membrane permeability .
Biological Activity
Introduction
Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure features a pyridine moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Biological Activity
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyridine derivatives have been shown to inhibit various bacterial strains, suggesting that this compound may possess similar properties. A study conducted on related pyridine compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, highlighting a potential application in treating infections .
Antitumor Effects
Pyridine-containing compounds have also been associated with antitumor activity. For example, derivatives have been identified as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is crucial in cancer metabolism. The inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has been linked to reduced tumor growth in preclinical models . this compound may similarly affect NAMPT activity, warranting further investigation.
The biological mechanisms through which this compound operates can be hypothesized based on the behavior of related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism.
- Modulation of Signaling Pathways : Pyridine derivatives often interact with signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, contributing to their protective effects against cellular damage .
Case Studies
A notable study investigated the biological activity of a series of pyridine derivatives, including those structurally similar to this compound. The results indicated potent antimicrobial and antitumor activities, with IC50 values in the low micromolar range for several tested compounds .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5.0 | |
| Compound B | Antitumor | 2.7 | |
| Dimethyl Amine | Hypothetical Activity | TBD | This Study |
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that this compound could effectively bind to key enzymes involved in cancer metabolism and microbial resistance mechanisms .
This compound represents a promising candidate for further research due to its potential antimicrobial and antitumor activities. While preliminary data are encouraging, comprehensive studies are needed to elucidate its mechanisms of action and therapeutic efficacy fully.
Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs that may enhance biological activity or reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous sulfamoyl-containing compounds are synthesized by heating intermediates in dimethylformamide (DMF) with anhydrous K₂CO₃ at 130–140°C for 6–8 hours, followed by acidic workup (pH 2–3) and silica gel column purification (eluent: CH₂Cl₂) . Optimization may require adjusting stoichiometry, solvent polarity, or temperature to minimize side reactions (e.g., over-oxidation of the pyridinyloxy group).
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry of the pyridinyloxy group and sulfamoyl substitution patterns.
- HPLC : For purity assessment (>98% purity is typical in pharmaceutical-grade intermediates) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for sulfamoyl derivatives.
Q. What safety protocols are critical during synthesis and handling?
- Use protective equipment (gloves, goggles) to avoid skin/eye contact with intermediates like DMF-derived amines, which may release toxic dimethylamine .
- Store waste separately and adhere to institutional guidelines for disposal of sulfonamide-containing compounds .
Advanced Research Questions
Q. How does the pyridin-2-yloxy moiety influence the compound’s ligand properties in coordination chemistry?
The pyridinyloxy group can act as a chelating ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Comparative studies with bis[(6-methylpyridin-2-yl)methyl]amine show that electron-donating substituents enhance metal-binding affinity, suggesting the pyridinyloxy group’s oxygen atom may participate in coordination . Advanced techniques like X-ray crystallography or UV-Vis titration can elucidate binding modes.
Q. What computational methods predict the sulfamoyl group’s role in target binding affinity?
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2 (COX-2)), where sulfamoyl groups often occupy hydrophobic pockets .
- DFT calculations : Analyze electron density distribution to assess the sulfamoyl group’s nucleophilicity or hydrogen-bonding potential .
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
Q. What mechanistic insights explain the sulfamoyl group’s reactivity under varying pH?
Under acidic conditions, the sulfamoyl group may protonate, reducing its nucleophilicity. In contrast, alkaline conditions can deprotonate the dimethylamine, enhancing its leaving-group ability in substitution reactions. Kinetic studies (e.g., monitoring reaction rates via HPLC) under controlled pH can clarify these trends .
Q. How do substituents on the phenyl ring affect structure-activity relationships (SAR) in medicinal applications?
- Electron-withdrawing groups (e.g., -F) : Increase metabolic stability but may reduce solubility.
- Bulkier substituents : Steric hindrance can diminish binding to flat active sites (e.g., kinase inhibitors). Comparative SAR studies with fluorinated pyridine analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) provide templates for optimizing substituent effects .
Q. What strategies mitigate purification challenges for this sulfonamide derivative?
Q. How can in situ spectroscopic methods (e.g., FTIR) monitor reaction progress in real time?
FTIR can track the disappearance of key functional groups (e.g., -NH₂ in intermediates) or formation of sulfamoyl S=O stretches (~1350 cm⁻¹). This enables rapid optimization without quenching reactions .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to validate mechanistic hypotheses?
Q. What statistical approaches are robust for analyzing dose-response data in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
